molecular formula C16H11F2N3OS B3124985 N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 321430-13-1

N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No.: B3124985
CAS No.: 321430-13-1
M. Wt: 331.3 g/mol
InChI Key: CXYUQSSFXNKODV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a difluorophenyl group, a pyridinyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiazole with 2,4-difluorobenzoyl chloride in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in derivatives with altered properties.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxamide
  • N-(2,4-difluorophenyl)-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

Uniqueness

N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both difluorophenyl and pyridinyl groups, along with the thiazole ring, imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c1-9-14(23-16(20-9)10-3-2-6-19-8-10)15(22)21-13-5-4-11(17)7-12(13)18/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYUQSSFXNKODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157057
Record name N-(2,4-Difluorophenyl)-4-methyl-2-(3-pyridinyl)-5-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321430-13-1
Record name N-(2,4-Difluorophenyl)-4-methyl-2-(3-pyridinyl)-5-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321430-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluorophenyl)-4-methyl-2-(3-pyridinyl)-5-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

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